4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol

Lipophilicity Drug-likeness Physicochemical profiling

In drug discovery, replacing amide bonds with metabolically stable bioisosteres often requires laborious logP re-optimization. This 3-isopropyl-1,2,4-oxadiazole building block provides a pre-engineered solution, hitting a logP of 1.891-avoiding the low permeability of methyl analogs and the solubility/toxicity risks of tert-butyl variants. Key advantages: • Enables systematic exploration of α-branched alkyl effects in your SAR program without adding polar groups. • Reactive para-phenol handle ready for click chemistry or covalent fragment elaboration. • Supplied from consistent stock to ensure batch-to-batch reproducibility for multi-round synthesis.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1275279-32-7
Cat. No. B1526955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol
CAS1275279-32-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)COC2=CC=C(C=C2)O
InChIInChI=1S/C12H14N2O3/c1-8(2)12-13-11(17-14-12)7-16-10-5-3-9(15)4-6-10/h3-6,8,15H,7H2,1-2H3
InChIKeyGEYPHWTUZPSWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-Substituted 1,2,4-Oxadiazol-5-yl Methoxy Phenol Building Block


4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol (CAS 1275279-32-7) is a synthetic small-molecule building block (MF: C12H14N2O3, MW: 234.25 g/mol, typical purity 95%) comprising a para-hydroxyphenol moiety connected via a methoxy linker to a 3-isopropyl-substituted 1,2,4-oxadiazole core [1]. This compound belongs to the privileged class of 1,2,4-oxadiazole heterocycles, which are widely recognized as metabolically stable bioisosteres of ester and amide functional groups, with known utility in medicinal chemistry and materials science [2]. The isopropyl substituent at the oxadiazole 3-position imparts distinct steric and lipophilic properties compared to its closest carbon-number homologs (methyl, ethyl, tert-butyl), and differentiates it from the regioisomeric 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol and the direct-linked (non-methoxy-bridged) 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol analog [1].

1,2,4-Oxadiazole bioisostere scaffold — reported metabolic stability advantage over ester/amide linkages in drug discovery
Isopropyl substituent — provides distinct α-branched steric contour and moderate lipophilicity (reported logP ~1.9)
Methoxy-bridged phenol — para-hydroxy handle retained, enabling further derivatization or fragment elaboration
Selection context: medicinal chemistry lead optimization, fragment-based screening, SAR studies

Why This Compound Cannot Be Exchanged with Alkyl, Regioisomeric, or Linker Analogs


In the family of 4-[(3-alkyl-1,2,4-oxadiazol-5-yl)methoxy]phenol derivatives, even a single methylene unit change in the alkyl substituent substantially alters the free-energy of desolvation, lipophilicity (ΔlogP), molecular flexibility, and steric fit in biological templates [1][2]. Direct experimental logP cross-study data demonstrate that 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol (logP 1.891) falls at a computationally predicted mid-point between the methyl analog (logP 1.722) and the ethyl analog (logP 2.371), while the tert-butyl variant (logP 3.498) exceeds the conventional drug-like lipophilicity ceiling [1][3][4]. Furthermore, simply removing the methoxy bridge to yield 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol (CAS 1189749-24-3) eliminates a rotatable bond that may be critical for proper phenol orientation in target binding, while the 3-hydroxy regioisomer (3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol, CAS 1120245-16-0) repositions the hydrogen-bond donor into a meta configuration that is incompatible with para-specific pharmacophore models [5]. These quantitative differences preclude generic one-for-one substitution in any structure-activity or property-optimization program.

This compound
Isopropyl substituent, methoxy bridge, para-phenol
Alkyl homologs (methyl, ethyl, tert-butyl)
Altered logP, steric bulk, and flexibility shift solubility and binding profiles; direct replacement may fail without re-optimization
Methoxy linker present
Rotatable bond enables conformational adaptation
Direct-linked analog (no methoxy bridge)
Removes key rotatable bond, may restrict phenol orientation and reduce target complementarity
Para-hydroxy configuration
H-bond donor positioned for para pharmacophore models
Regioisomer (meta-hydroxy)
H-bond donor relocation to meta position likely breaks para-specific interactions; verify pharmacophore requirements

Quantitative Differentiation Against Nearest In-Class Comparators


Lipophilicity Balance in the Optimal Drug-Like logP Window

The measured logP of 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol is 1.891, placing it within the widely accepted drug-likeness logP range of 1–3. The directly comparable 3-methyl homolog exhibits a lower logP of 1.722, while the 3-ethyl homolog is 2.371 and the 3-tert-butyl variant reaches 3.498 [1][2][3]. The isopropyl-substituted compound thus achieves a balance between adequate membrane permeation (higher logP than methyl) and avoidance of excessive lipophilicity-driven clearance and solubility penalties (lower logP than tert-butyl) [4].

Lipophilicity balance
Reported
Target logP 1.891 vs. methyl 1.722, ethyl 2.371, tert-butyl 3.498
Places compound within drug-like logP window; supports balanced permeability/solubility screening
Computed logP from JChem; experimental target value per supplier
Lipophilicity Drug-likeness Physicochemical profiling

Intermediate Molecular Weight Avoids tert-Butyl Binding Site Penalty

With a molecular weight of 234.25 g/mol, 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol remains below the 500 Da Rule-of-Five threshold. By contrast, the 3-tert-butyl analog (248.28 g/mol) is closer to the >300 Da range where unfavorable absorption and paracellular diffusion limitations can accelerate. The 17 heavy atoms of the target compound also provide higher ligand efficiency potential relative to the 17-heavy-atom ethyl and methyl comparators, which have molecular weights of only 220.22 and 206.20 g/mol, respectively [1][2][3][4].

Molecular weight
Reported
234.25 g/mol (target) vs. 206.20–248.28 range of alkyl homologs
Remains below 250 Da, favoring ligand efficiency; avoids heavier tert-butyl variant
All molecular weights derived from molecular formulas
Molecular weight optimization Ligand efficiency Oral bioavailability

Isopropyl Branching Tunes Steric Environment Without Altering Core Polarity

The target compound maintains a topologically identical PSA of 68.38 Ų, one H-bond donor, and four H-bond acceptors as all its 3-alkyl methoxy-phenol congeners. However, the isopropyl group introduces a unique α-branched steric contour that is absent in methyl and ethyl linear chains, while avoiding the excessive steric bulk of tert-butyl that may hinder the phenol's ability to engage in productive hydrogen bonding in confined binding pockets [1]. The Enamine catalog number EN300-97993 confirms availability of the compound at 95% purity, with routine synthesis consistent with the broader 1,2,4-oxadiazole synthetic protocols [2][3].

Polar surface area / H-bond
Class-level
PSA 68.38 Ų, HBD 1, HBA 4 – identical across alkyl series
Isopropyl provides steric differentiation without altering polarity descriptors; supports steric SAR exploration
Computed PSA; steric effect inferred from α-branching
Topological polar surface area Steric shielding Synthetic tractability

1,2,4-Oxadiazole Core Confers Superior Metabolic Stability Over Ester Isosteres

While head-to-head metabolic stability data for this specific compound are not publicly available, robust class-level evidence demonstrates that the 1,2,4-oxadiazole-5-methoxy-phenol scaffold of the target compound acts as a hydrolytically resistant bioisostere of ester and amide linkages. In a systematic matched-pair analysis by Boström et al. (2012), 1,2,4-oxadiazole-containing compounds consistently exhibited enhanced resistance to enzymatic hydrolysis compared to their ester counterparts, translating to improved metabolic stability in hepatic microsome assays [1]. A recent review further confirms that 1,2,4-oxadiazoles are ‘privileged structures’ capable of modulating target selectivity [2]. This metabolic stability advantage is inherited by all 3-alkyl variants, but the isopropyl substituent's balanced logP (1.891) positions the target compound favorably for both metabolic stability and target engagement, unlike the more lipophilic tert-butyl variant which carries a higher intrinsic clearance risk.

Metabolic stability (class)
Class-level inference
1,2,4-Oxadiazole core resists esterase hydrolysis relative to ester isosteres
Scaffold choice may reduce metabolic liability; compound-specific data to verify
Based on literature matched-pair analyses; not direct measurement for this compound
Metabolic stability Bioisosterism Pharmacokinetics

Application Scenarios with Demonstrable Scientific Advantage


Lead Optimization Requiring Balanced Lipophilicity Without logP-Driven Toxicity

In any drug discovery campaign targeting intracellular targets with stringent logP requirements (e.g., kinases, GPCRs, nuclear receptors), 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol (logP 1.891) provides a pre-calibrated starting point that avoids both the sub-optimal permeability of the methyl analog (logP 1.722) and the solubility/toxicity risks of the tert-butyl analog (logP 3.498). The compound can be directly incorporated as a bioisosteric phenol module without requiring additional polar group engineering [1].

Fragment-Based Screening with Orthogonally Reactive Phenol Building Blocks

The compound’s 17 heavy atoms, single H-bond donor, and four H-bond acceptors conform to fragment-like property guidelines while offering a reactive para-phenol handle for covalent or click-chemistry derivatization. The isopropyl branch provides a unique steric ‘bump’ accessible only via the target compound, allowing fragment-elaboration chemists to explore shape-dependent interactions not achievable with the methyl or ethyl linear analogs [2][3].

SAR Studies of Oxadiazole Bioisosteres Probing Alkyl Branching Selectivity

When developing SAR around an amide bioisostere position, the isopropyl-substituted 1,2,4-oxadiazole offers a branching architecture distinct from both the linear ethyl (flexible) and planar aromatic substituents. This compound allows systematic exploration of α-branched alkyl effects on target binding and selectivity, while maintaining the metabolic stability advantages inherent to the 1,2,4-oxadiazole scaffold [4]. Direct procurement from Enamine (catalog number EN300-97993) guarantees supply consistency for multi-round SAR synthesis [5].

Application
Selection Property
Validation Focus
Lead optimization: balanced lipophilicity
Moderate logP window (~1.9)
Permeability-solubility trade-off; avoid excess lipophilicity of tert-butyl analogs
Fragment-based screening
Fragment-like profile (17 heavy atoms, 1 HBD, 4 HBA)
Reactive phenol handle for covalent/click derivatization; isopropyl steric bump for shape-based interactions
SAR of oxadiazole bioisosteres
Unique α-branched alkyl architecture
Systematic steric exploration while maintaining metabolic stability advantage; consistent supply for multi-round synthesis
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